Cas no 2868-07-7 (1-Pentyne, 3-methyl-, (S)-)
1-Pentyne, 3-methyl-, (S)- structure
Product Name:1-Pentyne, 3-methyl-, (S)-
CAS No:2868-07-7
MF:C6H10
MW:82.1436018943787
CID:1435838
PubChem ID:11159288
Update Time:2025-04-20
1-Pentyne, 3-methyl-, (S)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Pentyne, 3-methyl-, (S)-
- (3S)-3-methylpent-1-yne
- (S)-3-Methylpent-1-yne
- DTXSID10457142
- CTK0J1899
- 2868-07-7
- W11641
-
- Inchi: 1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3/t6-/m1/s1
- InChI Key: PLHJCCHSCFNKCC-ZCFIWIBFSA-N
- SMILES: [C@H](C#C)(C)CC
Computed Properties
- Exact Mass: 82.0783
- Monoisotopic Mass: 82.078250319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 63.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-Pentyne, 3-methyl-, (S)- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
2868-07-7 (1-Pentyne, 3-methyl-, (S)-) Related Products
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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